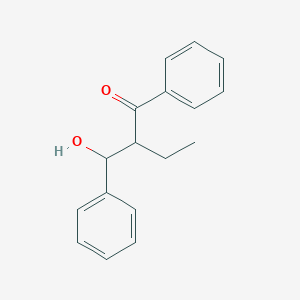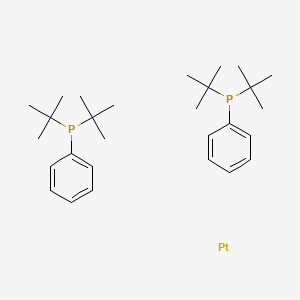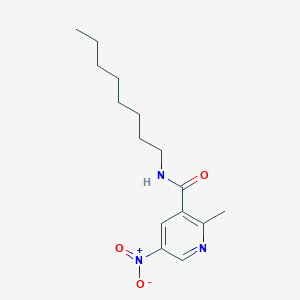![molecular formula C18H23NO5 B14621358 Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester CAS No. 61006-65-3](/img/structure/B14621358.png)
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester, also known as diethyl benzylmalonate, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.2903 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of a benzyl group attached to the malonic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester typically involves the esterification of benzylmalonic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzylmalonic acid+2Ethanol→Diethyl benzylmalonate+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of diethyl benzylmalonate involves the same esterification process but is optimized for large-scale operations. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylmalonic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Benzylmalonic acid.
Reduction: Diethyl benzylmalonate alcohols.
Substitution: Various substituted benzylmalonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The benzyl group in the compound can also interact with various receptors or proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar structure but lacks the benzyl group.
Diethyl oxomalonate: Contains an oxo group instead of the benzyl group.
Diethyl (ethoxymethylene)malonate: Contains an ethoxymethylene group instead of the benzyl group.
Uniqueness
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
CAS-Nummer |
61006-65-3 |
|---|---|
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15(18(22)24-4-2)14-10-11-19(16(14)20)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
FZNDZPRJEDJABL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


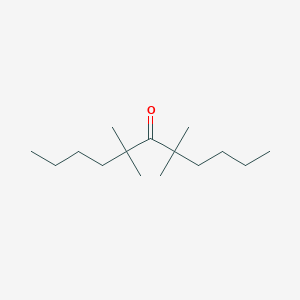
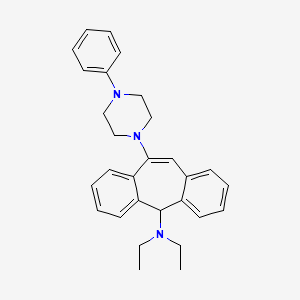

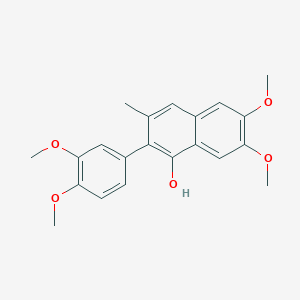
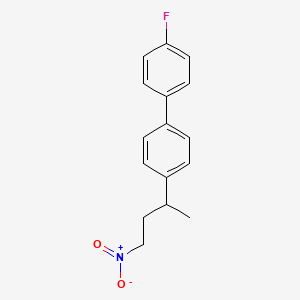

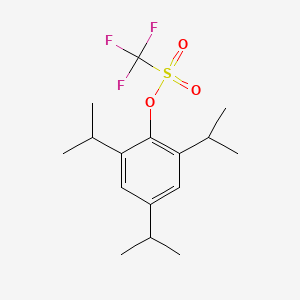
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
